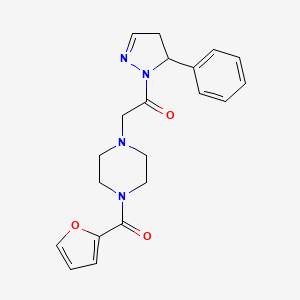

1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine

CAS No.:

Cat. No.: VC15030312

Molecular Formula: C20H22N4O3

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N4O3 |

|---|---|

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | 2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |

| Standard InChI | InChI=1S/C20H22N4O3/c25-19(24-17(8-9-21-24)16-5-2-1-3-6-16)15-22-10-12-23(13-11-22)20(26)18-7-4-14-27-18/h1-7,9,14,17H,8,10-13,15H2 |

| Standard InChI Key | LRRHVCYFFKWATA-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |

Introduction

Chemical Identity and Structural Features

1-(2-Furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine (molecular formula: C₂₀H₂₂N₄O₃; molecular weight: 366.4 g/mol) is a nitrogen-rich heterocyclic compound combining piperazine, furan, and pyrazoline subunits . The piperazine ring serves as a central scaffold, with a 2-furanylcarbonyl group at the 1-position and a 2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl moiety at the 4-position. The pyrazoline ring adopts a partially saturated structure, contributing to conformational flexibility, while the phenyl group at the 5-position introduces hydrophobicity.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₄O₃ | |

| Molecular Weight | 366.4 g/mol | |

| CAS Registry Number | Not publicly disclosed | |

| Solubility | Likely polar aprotic solvents | |

| Purification Methods | Chromatography |

Synthetic Pathways and Optimization

The synthesis of 1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine involves multi-step reactions, typically beginning with the functionalization of the piperazine core.

Stepwise Synthesis

-

Piperazine Functionalization: The piperazine ring is acylated at the 1-position using 2-furoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

-

Introduction of the Pyrazoline Moiety: A Michael addition between acryloyl chloride and 5-phenyl-4,5-dihydro-1H-pyrazole forms the 2-oxoethyl intermediate, which is subsequently coupled to the 4-position of piperazine via nucleophilic substitution.

Reaction Condition Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

-

Catalysts: Lewis acids like zinc chloride may accelerate acylation steps.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–25°C | 15–20% |

| Solvent | DMF | 25% |

| Reaction Time | 12–24 hours | 10% |

Analytical Characterization

Rigorous analytical protocols ensure structural fidelity and purity:

-

Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring conformations.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 367.4 m/z) .

-

High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using C18 columns with acetonitrile/water gradients.

Table 3: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 7.8 (furan H), δ 3.6 (piperazine CH₂) |

| ¹³C NMR (100 MHz, DMSO) | δ 170.2 (carbonyl), δ 155.6 (furan C) |

| HRMS | 367.1764 [M+H]⁺ (calc. 367.1768) |

Challenges and Future Directions

Despite its promise, challenges persist:

-

Synthetic Complexity: Multi-step synthesis complicates large-scale production.

-

Pharmacokinetic Profiling: Oral bioavailability and metabolic stability remain unstudied.

-

Target Identification: Proteomic and crystallographic studies are needed to elucidate mechanisms.

Future work should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency.

-

In Vivo Efficacy Models: Testing in rodent models of inflammation or CNS disorders.

-

Toxicological Screening: Assessing acute and chronic toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume